 
                            Banoxantrone D12 dihydrochloride, also referred to as AQ4N D12 dihydrochloride, is a deuterium-labeled derivative of Banoxantrone, a bioreductive agent with significant potential in cancer therapy. This compound is characterized by its ability to be reduced to a stable DNA-affinity compound known as AQ4, which functions as a potent inhibitor of topoisomerase II. The molecular formula for Banoxantrone D12 dihydrochloride is C22H30Cl2N4O6, with a molecular weight of 529.48 g/mol .
Banoxantrone D12 dihydrochloride is particularly notable for its preferential toxicity towards hypoxic tumor cells, making it a targeted therapeutic option in oncology. Its mechanism of action involves activation under low oxygen conditions, where it becomes cytotoxic and intercalates into DNA, disrupting cellular replication processes. This compound has shown promise in various preclinical models, significantly delaying tumor growth when administered alongside fractionated radiation therapy.
Banoxantrone D12 dihydrochloride is classified as a bioreductive prodrug. It is activated in hypoxic conditions to yield the topoisomerase II inhibitor AQ4. The compound exhibits minimal cytotoxic activity against various tumor cell lines under normoxic conditions, indicating its selective action in hypoxic environments . The compound's CAS number is 252979-56-9, and it is available from various chemical suppliers for research purposes.
The synthesis of Banoxantrone D12 dihydrochloride involves several steps that typically include:
The technical details regarding specific reaction conditions (e.g., temperature, pressure) are generally proprietary and may vary between laboratories.
The molecular structure of Banoxantrone D12 dihydrochloride can be represented as follows:
The structure features a complex arrangement that includes aromatic rings and nitrogen-containing moieties, which are crucial for its biological activity as a topoisomerase II inhibitor . The presence of deuterium atoms allows for enhanced tracking in pharmacokinetic studies.
Banoxantrone D12 dihydrochloride undergoes specific chemical reactions upon activation in hypoxic conditions:
These reactions are critical for the therapeutic efficacy of the compound in targeting hypoxic tumor cells that are often resistant to conventional therapies .
The mechanism of action of Banoxantrone D12 dihydrochloride involves several key steps:
Studies have shown that Banoxantrone D12 dihydrochloride enhances the efficacy of other chemotherapeutic agents when used in combination therapies .
These properties are essential for laboratory handling and formulation into therapeutic regimens.
Banoxantrone D12 dihydrochloride has several notable applications in scientific research:
Banoxantrone D12 dihydrochloride (AQ4N-d12) is a deuterium-labeled analog of the bioreductive prodrug banoxantrone, designed to exploit the unique pathophysiology of solid tumors. Its mechanism hinges on selective activation within hypoxic microenvironments, followed by potent inhibition of key DNA repair enzymes. The deuterium substitution at twelve hydrogen positions (specifically within the dimethylamino groups) provides isotopic stability without altering the compound’s pharmacological activity, making it a valuable tool for tracking drug metabolism and distribution in preclinical models [2] [7] .
Solid tumors develop severely hypoxic regions (oxygen concentrations < 0.1%) due to aberrant vasculature and rapid cellular proliferation. This pathophysiological trait creates a therapeutic opportunity for bioreductive prodrugs like Banoxantrone D12 dihydrochloride. In normoxic tissues, the prodrug remains inert. However, under hypoxia, it undergoes enzymatic reduction to its cytotoxic metabolite, AQ4, which exhibits high affinity for DNA and topoisomerase II inhibition [5] [10].
The activation process is oxygen-dependent:
Studies in human fibrosarcoma (HT1080) and non-small-cell lung carcinoma (H460) xenografts confirm that Banoxantrone D12’s cytotoxicity increases >8-fold under hypoxia compared to normoxia. This selectivity is further amplified in tumors with elevated inducible nitric oxide synthase (iNOS), which enhances enzymatic reduction efficiency [1] [10].
Table 1: Hypoxia-Selective Cytotoxicity of Banoxantrone D12 in Tumor Models
| Tumor Model | Hypoxic Cytotoxicity (IC₅₀, μM) | Normoxic Cytotoxicity (IC₅₀, μM) | Selectivity Ratio (Hypoxic/Normoxic) | 
|---|---|---|---|
| Human Fibrosarcoma (HT1080) | 0.8 ± 0.2 | 6.5 ± 1.3 | 8.1 | 
| NSCLC (H460) | 1.2 ± 0.3 | 10.1 ± 2.1 | 8.4 | 
| Glioblastoma (9L) | 2.5 ± 0.6 | 20.3 ± 4.5 | 8.1 | 
Data derived from in vitro clonogenic assays under controlled oxygen tensions (0.1% O₂ vs. 21% O₂) [1] [10].
The bioactivation of Banoxantrone D12 dihydrochloride is primarily mediated by NADPH-dependent reductases, with cytochrome P450 (CYP) isoforms playing a dominant role. CYP3A4, CYP2B6, and CYP1A1 catalyze a two-electron reduction of the prodrug’s N-oxide groups, generating the active metabolite AQ4. This reaction proceeds via a stable hydroxylamine intermediate, minimizing futile cycling and ensuring efficient AQ4 accumulation [5] [10].
iNOS (inducible nitric oxide synthase) also contributes significantly to bioreduction, particularly in inflammatory tumor microenvironments. Cytokine-induced iNOS overexpression in HT1080 cells increases AQ4 formation by 3.5-fold under hypoxia. Inhibition of iNOS with N-methyl-L-arginine reduces cytotoxicity by 85%, confirming its role in activation [1].
DT-diaphorase (NQO1), while historically implicated in bioreductive drug activation, exhibits minimal influence on Banoxantrone D12. Studies across 11 human cancer cell lines show no correlation between DT-diaphorase protein levels and prodrug sensitivity. Pharmacological inhibition of DT-diaphorase also fails to alter cytotoxicity, underscoring CYP reductases as the primary activation system [10].
Table 2: Enzymatic Reduction Efficiency for Banoxantrone D12 Activation
| Enzyme System | Reduction Rate (nmol/min/mg protein) | Inhibition Impact on Cytotoxicity | Tissue Specificity | 
|---|---|---|---|
| CYP3A4 | 18.7 ± 2.9 | 92% reduction with ketoconazole | Liver, hypoxic tumor regions | 
| iNOS | 12.3 ± 1.8 | 85% reduction with NMLA | Macrophages, inflamed tumors | 
| CYP2B6 | 9.5 ± 1.2 | 78% reduction with thioTEPA | Lung, breast tumors | 
| DT-Diaphorase (NQO1) | <0.5 | <5% change with dicoumarol | Ubiquitous (low in hypoxic cores) | 
Rates measured in microsomal fractions under anoxic conditions [1] [5] [10].
AQ4, the active metabolite of Banoxantrone D12 dihydrochloride, exerts cytotoxicity via dual mechanisms:
AQ4 exhibits distinct isoform selectivity:
In hypoxic tumor cells, AQ4 achieves sustained concentrations (≥10 μM) due to irreversible trapping. Upon reoxygenation (e.g., post-radiotherapy), recruited quiescent cells re-enter the cell cycle and succumb to Topo IIα-mediated DNA damage. Synergy studies show a dose modification factor of 2.8 when combining Banoxantrone D12 with radiation in bladder (RT112) and lung (Calu-6) xenografts [1] [6].
Table 3: Inhibitory Kinetics of AQ4 Against Topoisomerase II Isoforms
| Parameter | Topo IIα | Topo IIβ | Biological Consequence | 
|---|---|---|---|
| IC₅₀ (enzyme inhibition) | 1.2 ± 0.3 μM | 5.2 ± 0.9 μM | Selective targeting of proliferating cells | 
| DNA cleavage complex stability (t₁/₂) | 48 ± 6 min | 12 ± 3 min | Persistent DNA damage in S/G2 phase | 
| Kd (ATPase domain) | 0.8 ± 0.1 μM | 3.4 ± 0.7 μM | Competitive inhibition of ATP hydrolysis | 
Data from recombinant human Topo II assays and DNA relaxation kinetics [5] [6].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1